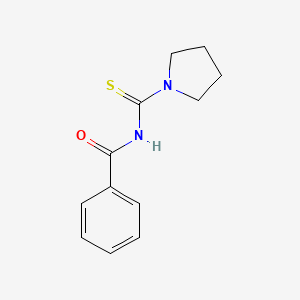

N-(pyrrolidin-1-ylcarbonothioyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

55103-09-8 |

|---|---|

Molecular Formula |

C12H14N2OS |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

N-(pyrrolidine-1-carbothioyl)benzamide |

InChI |

InChI=1S/C12H14N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-9H2,(H,13,15,16) |

InChI Key |

HPPZEOWGQCUSOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=S)NC(=O)C2=CC=CC=C2 |

solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for N Pyrrolidin 1 Ylcarbonothioyl Benzamide and Its Derivatives

Established Synthetic Pathways

The most common and well-documented method for synthesizing N-(pyrrolidin-1-ylcarbonothioyl)benzamide involves a thioacylation approach. This pathway is characterized by the formation of an isothiocyanate intermediate, which then reacts with the desired amine.

The conventional synthesis of this compound is achieved through a one-pot reaction. nih.gov The process begins with the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) or potassium thiocyanate, in an appropriate solvent like acetone (B3395972). This step generates the key intermediate, benzoyl isothiocyanate, in situ. mdpi.comrsc.org The subsequent addition of pyrrolidine (B122466) to the reaction mixture results in a nucleophilic attack of the amine on the isothiocyanate group, yielding the final product, this compound. researchgate.net

A specific reported synthesis involves the slow addition of a solution of benzoyl chloride in acetone to an equimolar solution of ammonium thiocyanate in the same solvent. nih.govmdpi.com The reaction mixture is stirred at room temperature, followed by the slow addition of piperidine (B6355638) (as a proxy for pyrrolidine in this documented procedure), and stirring is continued for several hours. The product is then isolated by pouring the mixture into an ice-water bath and filtering the resulting precipitate. Recrystallization affords the final product with a reported yield of 81%. nih.govmdpi.com

The general scheme for this thioacylation approach is as follows: Step 1: Formation of Benzoyl Isothiocyanate Benzoyl Chloride + NH₄SCN → Benzoyl Isothiocyanate + NH₄Cl

Step 2: Reaction with Pyrrolidine Benzoyl Isothiocyanate + Pyrrolidine → this compound

To enhance the efficiency and reproducibility of the synthesis of N-acylthioureas, several methodological optimizations have been explored. One study on the synthesis of a related N-acylthiourea derivative, N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, demonstrated a significant improvement in yield through the use of a phase transfer catalyst. nih.gov The reaction, which initially yielded 41% of the product, saw the yield increase to 76% with the addition of tetrabutylammonium (B224687) bromide (TBAB). nih.govresearchgate.net This suggests that the use of phase transfer catalysts could be a viable strategy for optimizing the synthesis of this compound.

Furthermore, ensuring the reproducibility of these syntheses is crucial. The development of standardized quantification methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), allows for the accurate determination of product purity and concentration. nih.govorientjchem.org For one N-acylthiourea derivative, an RP-HPLC method was validated with a correlation coefficient (R²) greater than 0.99 over a specified concentration range, and the precision and accuracy were found to be within 98–102%. nih.govorientjchem.org Such analytical techniques are vital for ensuring the consistency and reliability of the synthetic output.

| Parameter | Condition | Observation | Reference |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Increased yield from 41% to 76% for a related N-acylthiourea. | nih.govresearchgate.net |

| Solvent | Anhydrous Acetone | Commonly used solvent for the reaction. | mdpi.comrsc.orgnih.govmdpi.com |

| Temperature | Room Temperature / Reflux | Reactions are typically carried out at room temperature or under reflux. | mdpi.comrsc.orgnih.govmdpi.com |

| Reproducibility | RP-HPLC Validation | Method validated with R² > 0.99, precision and accuracy within 98-102%. | nih.govorientjchem.org |

Novel Synthetic Routes

While the thioacylation approach is well-established, the exploration of novel synthetic routes, including catalyst-mediated and stereoselective methods, is an active area of research for the broader class of N-acylthioureas and pyrrolidine-containing compounds.

Recent advancements in catalysis offer potential new pathways for the synthesis of N-acylthioureas. For instance, the use of heterogeneous catalysts, such as SBA-Pr-SO3H, has been reported for the one-pot synthesis of benzamide (B126) derivatives under solvent-free conditions. nih.gov This method involves the reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides, where the catalyst protonates the carbonyl group of the benzoyl chloride, facilitating the nucleophilic attack of the amine. nih.gov While not directly applied to this compound, this approach could potentially be adapted.

Another example is the use of a CuNiPd/ZSM-5 catalyst for the one-pot synthesis of 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol. rsc.org This highlights the potential for developing catalytic systems for the synthesis of the pyrrolidine moiety itself, which could then be incorporated into the N-acylthiourea structure.

The pyrrolidine ring in this compound does not inherently possess a chiral center unless substituted. However, the development of stereoselective synthetic methods is crucial for preparing chiral analogues. The synthesis of chiral thioureas is an area of growing interest, with methods being developed for their preparation and use in asymmetric synthesis. nih.govresearchgate.netorientjchem.org

One approach to stereoselective synthesis involves the use of chiral starting materials. For instance, chiral amines can be reacted with isothiocyanates to produce chiral thioureas. nih.gov Reviews on the topic highlight various methods for preparing chiral thioureas, including reactions of amines with dithiocarbamates and the modification of existing thiourea (B124793) skeletons. nih.gov While specific examples for the stereoselective synthesis of this compound are not prevalent in the literature, the general principles of asymmetric synthesis could be applied by using chiral pyrrolidine derivatives as starting materials.

Characterization of Synthetic Intermediates and Final Products for Methodological Validation

The validation of any synthetic methodology relies on the thorough characterization of the intermediates and final products. For this compound and its analogues, a combination of spectroscopic and crystallographic techniques is employed.

The structure of this compound has been confirmed by single-crystal X-ray diffraction. nih.govmdpi.com The compound crystallizes in the monoclinic system. In the crystal structure, the pyrrolidine ring adopts an envelope conformation. nih.govnih.govmdpi.com The molecular structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.govnih.govmdpi.com

Spectroscopic methods are also crucial for characterization. For related N-acylthiourea derivatives, Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.

| Technique | Compound | Key Findings | Reference |

| Single-Crystal X-ray Diffraction | This compound | Monoclinic crystal system, envelope conformation of the pyrrolidine ring, intermolecular N-H···O hydrogen bonds. | nih.govnih.govmdpi.com |

| FT-IR Spectroscopy | N-(4-formylpiperazine-1-carbonothioyl)benzamide | Characteristic peaks for N-H, C=O, and C=S stretching vibrations. | |

| ¹H NMR Spectroscopy | N-(4-formylpiperazine-1-carbonothioyl)benzamide | Signals corresponding to the protons of the benzoyl and piperazine (B1678402) rings, as well as the N-H proton. | |

| ¹³C NMR Spectroscopy | N-(4-formylpiperazine-1-carbonothioyl)benzamide | Resonances for the carbonyl carbon, thiocarbonyl carbon, and the carbons of the aromatic and heterocyclic rings. |

Advanced Structural Elucidation and Conformational Analysis of N Pyrrolidin 1 Ylcarbonothioyl Benzamide

Single Crystal X-ray Diffraction Studies

The molecular and crystal structure of N-(pyrrolidin-1-ylcarbonothioyl)benzamide has been elucidated through single-crystal X-ray diffraction, providing precise insights into its three-dimensional architecture.

Crystallographic Parameters and Unit Cell Topology

This compound, with the chemical formula C₁₂H₁₄N₂OS, crystallizes in the monoclinic space group. nih.gov The unit cell parameters have been determined at a temperature of 150 K. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.31 |

| Crystal System | Monoclinic |

| a (Å) | 10.3666 (4) |

| b (Å) | 14.6008 (5) |

| c (Å) | 7.8240 (3) |

| β (°) | 98.446 (4) |

| Volume (ų) | 1171.40 (8) |

| Z | 4 |

| Radiation | Cu Kα |

Molecular Conformation of the Pyrrolidine (B122466) Ring and Benzamide (B126) Moiety

The five-membered pyrrolidine ring within the molecule adopts an envelope conformation. nih.gov In this conformation, one of the carbon atoms is out of the plane formed by the other four atoms. Specifically, the carbon atom at the 3-position acts as the "flap" of the envelope. nih.gov This deviation from planarity is a key conformational feature of the pyrrolidine ring in this structure.

Intermolecular Interactions and Crystal Packing Architectures

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net Notably, N—H⋯O hydrogen bonds are present, where the hydrogen atom of the amide group interacts with the oxygen atom of a neighboring molecule. nih.govresearchgate.net In addition to the conventional N—H⋯O hydrogen bonds, weaker C—H⋯O interactions are also observed, further contributing to the stability of the crystal packing. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 2.05 | 2.8637 (17) | 157 |

D = donor atom, A = acceptor atom

The interplay of N—H⋯O and C—H⋯O hydrogen bonds leads to the formation of a defined supramolecular assembly. The N—H⋯O hydrogen bonds link molecules related by a c-glide symmetry into chains that extend along the nih.gov crystallographic direction. nih.gov These chains are then further interconnected through C—H⋯O interactions, resulting in the formation of a two-dimensional polymeric structure. nih.govnih.govresearchgate.net This layered arrangement is parallel to the (100) crystallographic plane. nih.govresearchgate.net

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis provides a foundational fingerprint of a molecule, offering precise information about its constituent atoms and their chemical environment. For this compound, with the chemical formula C₁₂H₁₄N₂OS, techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are indispensable for a thorough structural characterization. nih.gov

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation as the molecule vibrates.

While specific experimental data for the FT-IR and Raman spectra of this compound are not publicly available in the referenced literature, the expected characteristic absorption bands can be predicted based on the known functional groups in its structure. These include the benzoyl group, the thiourea (B124793) linkage, and the pyrrolidine ring. For instance, a related compound, N-(4-formylpiperazine-1-carbonothioyl)benzamide, exhibits characteristic FT-IR peaks for the N-H group (around 3448 cm⁻¹), the C=O group (at 1673 cm⁻¹), and the C=S group (at 859 cm⁻¹). It is anticipated that this compound would show comparable vibrational frequencies.

Interactive Table: Expected FT-IR and Raman Vibrational Frequencies

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amide II) | Bending | 1550 - 1500 |

| C-N | Stretching | 1400 - 1200 |

| C=S (Thiourea) | Stretching | 870 - 600 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon and hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of each atom.

As with the vibrational spectroscopy data, specific, publicly accessible ¹H and ¹³C NMR data for this compound could not be located in the reviewed sources. However, analysis of the molecular structure allows for the prediction of the expected chemical shifts. For example, in the ¹H NMR spectrum, protons of the benzoyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region, with those closer to the nitrogen atom being more deshielded. The N-H proton of the thiourea linkage would likely appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) would be the most downfield signals, with the C=S carbon appearing at a significantly lower field (around 180 ppm or more). The carbons of the benzene (B151609) ring would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the pyrrolidine ring would be observed at higher fields.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH -C=S | 10.0 - 12.0 | Singlet (broad) |

| Aromatic-H (ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic-H (meta, para) | 7.4 - 7.7 | Multiplet |

| N-CH ₂ (Pyrrolidine) | 3.5 - 4.0 | Triplet |

| CH ₂-CH ₂-N (Pyrrolidine) | 1.8 - 2.2 | Multiplet |

Note: The data in this table is predictive and based on typical chemical shifts for the described proton environments.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 180 - 190 |

| C=O (Carbonyl) | 165 - 175 |

| Aromatic C (quaternary) | 130 - 135 |

| Aromatic CH | 127 - 134 |

| N-C H₂ (Pyrrolidine) | 45 - 55 |

| C H₂-C H₂-N (Pyrrolidine) | 20 - 30 |

Note: The data in this table is predictive and based on typical chemical shifts for the described carbon environments.

Theoretical and Computational Investigations of N Pyrrolidin 1 Ylcarbonothioyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the ground-state geometry of molecules. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules like N-(pyrrolidin-1-ylcarbonothioyl)benzamide. DFT calculations allow for the optimization of the molecular structure, yielding key parameters such as bond lengths, bond angles, and dihedral angles that describe the molecule's three-dimensional shape.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory. For acylthiourea derivatives, a common and well-validated approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style split-valence basis sets. researchgate.netnih.gov

Level of Theory : The B3LYP functional is widely used as it incorporates both local and non-local exchange-correlation effects, providing reliable geometric and electronic property predictions for many organic systems. nih.gov Other functionals like M06, wB97XD, and B3PW91 have also been employed in studies of related benzamide (B126) compounds. researchgate.net

Basis Set : The 6-31G(d) or 6-311G(d,p) basis sets are frequently selected. grafiati.com The 6-31G designation indicates that each core atomic orbital is described by six primitive Gaussian functions, while the valence orbitals are split into inner (three Gaussians) and outer (one Gaussian) parts. The addition of polarization functions, denoted by (d) for heavy atoms and (d,p) for heavy atoms and hydrogens, respectively, allows for greater flexibility in describing the anisotropic nature of chemical bonds, which is essential for accurate geometry optimization. grafiati.com

The selection of an appropriate level of theory is critical for obtaining results that are in good agreement with experimental data.

A crucial step in computational analysis is the validation of the theoretical model by comparing the calculated geometric parameters with those determined experimentally, typically through single-crystal X-ray diffraction. For this compound, experimental data reveals specific bond lengths and dihedral angles that characterize its solid-state structure. nih.govresearchgate.net

The optimized geometry from DFT calculations should closely reproduce these experimental values to confirm that the chosen level of theory is appropriate. The comparison focuses on key structural features, such as the lengths of the C=O and C=S bonds and the spatial orientation of the phenyl and pyrrolidine (B122466) rings. In the crystal structure of this compound, the C=O bond length is 1.2273 Å and the C=S bond length is 1.6737 Å. nih.govresearchgate.net Another critical parameter is the dihedral angle between the planar benzoyl group and the thiourea (B124793) fragment, which is experimentally found to be 79.03°. nih.govresearchgate.net

| Parameter | Experimental Value (X-ray Diffraction) nih.govresearchgate.net | Calculated Value (DFT/B3LYP) |

|---|---|---|

| C=O Bond Length | 1.2273 Å | Expected to be in close agreement |

| C=S Bond Length | 1.6737 Å | Expected to be in close agreement |

| Benzoyl-Thiourea Dihedral Angle | 79.03° | Expected to be in close agreement |

Note: While specific DFT calculation results for this exact molecule were not available in the cited literature, studies on analogous compounds show that methods like B3LYP/6-31G(d) reliably reproduce experimental geometries. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and localization of these orbitals provide critical information about the molecule's nucleophilic and electrophilic character.

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. Regions of a molecule with high HOMO density are considered nucleophilic centers. For this compound, the HOMO is expected to be predominantly localized on the electron-rich acylthiourea fragment (-C(=O)NHC(=S)N-). The sulfur and nitrogen atoms, with their lone pairs of electrons, are significant contributors to the HOMO, making this part of the molecule the most probable site for electrophilic attack.

The LUMO is the lowest-energy orbital that is vacant of electrons and signifies the molecule's ability to accept electrons. Areas with high LUMO density are electrophilic centers. In this compound, the LUMO is anticipated to be distributed primarily over the electron-withdrawing benzoyl moiety. The π-system of the phenyl ring and the carbonyl group (C=O) are the main contributors, making this region the most likely site for a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive, as electronic transitions can occur more easily. nih.gov These are known as "soft" molecules.

The energy gap is a key parameter calculated from DFT studies to predict the reactivity profile of a compound.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculation dependent |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculation dependent |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~4-5 eV (indicative for similar structures) irjweb.com |

The calculated energy gap helps in understanding the charge transfer interactions that can occur within the molecule, providing a quantitative measure of its electronic stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. Conversely, areas of positive potential, depicted in blue, indicate a propensity for nucleophilic attack and are generally found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) concentrated around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. This is due to the high electronegativity and the presence of lone pairs on these atoms, making them the primary sites for electrophilic interactions. The region around the N-H group would exhibit a significant positive potential (blue region), highlighting its role as a hydrogen bond donor. The pyrrolidine and benzene (B151609) rings would likely show regions of near-neutral potential (green), with the aromatic ring possibly exhibiting a slightly negative potential above and below the plane due to its π-electron cloud. Understanding these electrostatic potentials is crucial for predicting how the molecule interacts with biological receptors and other molecules.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations provide quantitative insights into the reactivity and stability of a molecule. These descriptors are based on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For aroylthiourea derivatives, this gap is an important parameter in assessing their potential bioactivity.

Other global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

While specific DFT calculations for this compound are not widely published, studies on similar benzoylthiourea (B1224501) derivatives provide expected ranges for these values. scilit.com For instance, a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, was found to have a HOMO-LUMO gap that indicates good stability. scilit.com Such calculations for the title compound would be invaluable in quantitatively assessing its reactivity profile.

Table 1: Representative Quantum Chemical Descriptors for a Related Benzoylthiourea Derivative This table is based on data for a structurally similar compound, N–((2–acetylphenyl)carbamothioyl)benzamide, and is for illustrative purposes.

| Descriptor | Value |

|---|---|

| EHOMO | -6.2 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.227 eV-1 |

Source: Adapted from theoretical studies on similar benzoylthiourea structures. scilit.com

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions play a pivotal role in the supramolecular assembly and crystal packing of molecules. NCI analysis and Hirshfeld surface analysis are powerful computational methods used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis provides a graphical representation of the space a molecule occupies in a crystal and maps the intermolecular contacts. The surface is colored based on different properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, white regions represent van der Waals interactions, and blue regions show areas with no significant contacts. nih.gov

For this compound, the crystal structure reveals that the packing is governed by N—H⋯O hydrogen bonds, which link molecules into chains. nih.govnih.gov Additionally, weaker C—H⋯O interactions connect these chains to form layers. nih.govnih.gov

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). crystalexplorer.netnih.gov The percentage contribution of each type of contact can be calculated from these plots. For molecules like this compound, the most significant contributions to the Hirshfeld surface are expected to come from H···H, O···H/H···O, and S···H/H···S contacts, which is typical for organic molecules containing these elements.

Non-Covalent Interaction (NCI) Analysis complements Hirshfeld analysis by visualizing weak interactions in real space. It generates surfaces that represent different types of interactions based on the electron density and its derivatives. These surfaces are typically color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. An NCI plot for this compound would visually confirm the presence of the N—H⋯O hydrogen bonds as distinct, disc-like regions of blue, and larger, greener surfaces indicating the prevalence of van der Waals forces stabilizing the crystal lattice.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational flexibility, stability, and interactions with the environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, particularly around the thiourea core, which connects the benzoyl and pyrrolidine moieties. The dihedral angle between the benzene ring and the pyrrolidine ring has been determined to be 65.80 (9)° in the crystalline state. nih.govnih.gov MD simulations could reveal whether this conformation is maintained in solution or if other stable conformers exist.

Reactivity and Coordination Chemistry of N Pyrrolidin 1 Ylcarbonothioyl Benzamide

Chelation Behavior of the Thiourea (B124793) and Carbonyl Moieties

The fundamental structure of N-(pyrrolidin-1-ylcarbonothioyl)benzamide features a thiourea group linked to a benzoyl group. This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion, a characteristic feature of N-acylthiourea ligands. researchgate.net Deprotonation of the amide proton (N-H) creates an anionic ligand that readily forms neutral complexes with divalent and trivalent metal ions. researchgate.net

This compound and related N-acylthiourea ligands predominantly act as bidentate chelating agents, coordinating to metal centers through the carbonyl oxygen and the thiocarbonyl sulfur atoms (S,O-chelation). nih.govnih.gov This S,O-bidentate coordination is the most common mode, particularly for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), leading to the formation of stable, neutral complexes. nih.govrsc.orgresearchgate.net

However, other coordination modes are also possible, depending on the metal ion, its oxidation state, and the reaction conditions:

Monodentate S-coordination: In some cases, particularly with soft metal ions like Cu(I), the ligand may coordinate in a monodentate fashion solely through the soft sulfur atom of the thiocarbonyl group. rdd.edu.iq

Bidentate N,S-coordination: An alternative bidentate mode involves the deprotonated amide nitrogen and the thiocarbonyl sulfur. This N,S-chelation has been observed in complexes with metals such as copper. waikato.ac.nzresearchgate.net

Bridging Ligand: The sulfur atom can also act as a bridge between two metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.orgpsu.edu

For this compound, the expected and most prevalent coordination mode involves chelation via the carbonyl oxygen and the thiocarbonyl sulfur, following deprotonation of the amide nitrogen. This preference is driven by the formation of a thermodynamically stable six-membered ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chloride, acetate, or perchlorate) in a solvent such as ethanol or methanol. nih.govnih.gov The reaction usually proceeds with the deprotonation of the ligand's acidic N-H proton, forming a stable neutral complex with a general formula of [M(L)₂] for divalent metals or [M(L)₃] for trivalent metals.

A variety of transition metal complexes have been synthesized using N-acylthiourea ligands structurally similar to this compound.

Nickel(II) Complexes: Ni(II) readily forms square planar complexes with the general formula [Ni(L)₂]. rdd.edu.iqnih.gov These complexes are typically diamagnetic and feature the Ni(II) center coordinated to two deprotonated ligands through their sulfur and oxygen atoms, often in a cis configuration. nih.govrsc.org Octahedral Ni(II) complexes have also been reported. researchgate.net

Copper(II) Complexes: Copper(II) forms stable, paramagnetic [Cu(L)₂] complexes, which commonly adopt a distorted square planar geometry. rdd.edu.iqnih.gov In many reactions involving Cu(II) salts and thiourea derivatives, the Cu(II) is reduced to Cu(I), leading to the formation of Cu(I) complexes. psu.edursc.org

Cobalt(III)/(II) Complexes: While Co(II) can form complexes, the synthesis often results in oxidation to the more stable Co(III) state, yielding octahedral [Co(L)₃] complexes. rdd.edu.iq These Co(III) complexes are diamagnetic and particularly stable.

Ruthenium(II) Complexes: Half-sandwich Ru(II) complexes of the type [Ru(η⁶-arene)(L')L]⁺ (where L' is another ligand like PPh₃ and L is the acylthiourea) have been synthesized. In these systems, the acylthiourea ligand can coordinate either as a monodentate S-donor or a bidentate S,O-chelator, a behavior that can be controlled by the synthetic methodology. acs.orgnih.gov

Silver(I) Complexes: As a soft metal ion, Ag(I) is expected to coordinate preferentially with the soft sulfur donor of the thiourea moiety.

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of S,O-chelation. Upon complexation, the stretching frequency of the carbonyl group, ν(C=O), typically observed around 1670-1710 cm⁻¹, shifts to a lower wavenumber (by 20-50 cm⁻¹). ksu.edu.truzh.ch This shift indicates the weakening of the C=O bond due to electron donation from the oxygen atom to the metal. Simultaneously, the band associated with the ν(C=S) vibration (around 1150-1160 cm⁻¹) also shifts, and new bands appear in the far-IR region (400-600 cm⁻¹) corresponding to the formation of M-O and M-S bonds. asianpubs.orgechemcom.comsamipubco.com The disappearance of the ν(N-H) band (around 3160 cm⁻¹) confirms the deprotonation of the ligand upon coordination. ksu.edu.trmdpi.com

| Vibrational Mode | Typical Ligand Frequency (cm⁻¹) | Change Upon S,O-Coordination |

| ν(N-H) | ~3160 | Disappears |

| ν(C=O) | ~1675 | Shifts to lower frequency (e.g., ~1640) |

| ν(C=S) | ~1155 | Shifts in frequency |

| ν(M-O) | - | Appears in far-IR region (~500-550) |

| ν(M-S) | - | Appears in far-IR region (~400-450) |

NMR Spectroscopy: For diamagnetic complexes such as square planar Ni(II) or octahedral Co(III), ¹H and ¹³C NMR spectroscopy are powerful characterization tools. The most significant change in the ¹H NMR spectrum upon complexation is the disappearance of the signal corresponding to the acidic N-H proton (typically seen as a broad singlet between 11.0 and 13.5 ppm), confirming deprotonation and chelation. nih.govresearchgate.net The chemical shifts of protons and carbons near the coordination sites (carbonyl and thiocarbonyl groups) also experience shifts. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry. libretexts.org For example, square planar Ni(II) complexes are typically green or red and show characteristic d-d transition bands in the visible region. asianpubs.org Copper(II) complexes often display a broad d-d absorption band and intense ligand-to-metal charge transfer (LMCT) bands at higher energies. echemcom.com

| Metal Complex Example | Geometry | Typical d-d Transition Bands (cm⁻¹) |

| [Ni(L)₂] | Square Planar | ~16,200 (¹A₁g → ¹B₁g) |

| [Co(L)₂] | Square Planar | ~19,300 (¹A₁g → ¹B₁g) |

| [Cu(L)₂] | Distorted Square Planar | Broad band ~15,000 - 17,000 |

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, coordination geometry, and bond lengths and angles within the complex. nih.gov Studies on analogous N,N-dialkyl-N'-benzoylthiourea complexes have confirmed the bidentate S,O-coordination mode. nih.govrsc.org For [Ni(L)₂] and [Cu(L)₂] complexes, a common finding is a square planar geometry around the central metal ion. rdd.edu.iqnih.gov The two bidentate ligands are often arranged in a cis configuration with respect to the donor atoms (S,S and O,O atoms are adjacent). nih.govrsc.org The analysis reveals key bond distances, such as M-S and M-O, and confirms the planarity of the six-membered chelate ring formed by the metal, sulfur, carbon, nitrogen, carbon, and oxygen atoms.

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure and properties of transition metal complexes. nih.gov The coordination of this compound creates a specific ligand field around the metal ion, which splits the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting geometry determine the complex's electronic, magnetic, and spectroscopic properties.

For a typical square planar [Ni(L)₂] complex with a d⁸ nickel(II) ion, the strong ligand field created by the two S,O-chelating ligands causes a large energy separation between the dₓ²-y² orbital and the other d-orbitals. This large splitting favors a low-spin configuration where all eight d-electrons are paired in the lower four d-orbitals, resulting in a diamagnetic complex (magnetic moment, µ_eff = 0 B.M.). researchgate.netasianpubs.org The observed bands in the UV-Vis spectrum correspond to electronic transitions between these split d-orbitals.

In the case of a square planar [Cu(L)₂] complex (d⁹), there is one unpaired electron in the highest energy d-orbital (dₓ²-y²). This results in the complex being paramagnetic (µ_eff ≈ 1.73 B.M.). asianpubs.org The electronic spectrum is characterized by a broad absorption band resulting from the possible d-d transitions. The color and electronic properties of these complexes are thus a direct consequence of the ligand field effects imposed by the S,O-donor set of the this compound ligand.

Mechanistic Studies of Complex Formation and Reactivity Pathways

The mechanistic understanding of how this compound and related acylthiourea ligands form metal complexes is crucial for the rational design of new compounds with specific properties. While detailed kinetic studies on this compound are not extensively documented, the reactivity pathways can be inferred from the broader class of N-acylthioureas. Their coordination chemistry is rich, owing to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen), which allows for various bonding possibilities. nih.gov

The formation of complexes with this compound likely proceeds through a nucleophilic addition mechanism. The soft sulfur atom of the thiocarbonyl group and the hard oxygen atom of the carbonyl group are the primary coordination sites. researchgate.net The process can be influenced by several factors, including the nature of the metal ion, the solvent, and the pH of the reaction medium.

Generally, the ligand can exist in a protonated form, and its deprotonation is often a prerequisite for chelation. The weakly acidic proton on the nitrogen atom adjacent to the carbonyl group can be lost, creating an anionic ligand that forms a stable chelate ring with the metal ion. researchgate.net

The coordination of this compound and its analogues can result in different coordination modes. The most common modes involve either monodentate coordination through the sulfur atom or bidentate coordination through both the sulfur and oxygen atoms. acs.orguzh.ch The choice between these modes is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory, as well as steric and electronic factors of the ligand and the metal center. For instance, soft metal ions like Pd(II) and Pt(II) are expected to favor coordination with the soft sulfur donor. researchgate.netrsc.org

In solution, there can be an equilibrium between different coordination modes. Spectroscopic techniques, such as NMR and IR, are invaluable tools for elucidating the structure of the resulting complexes and inferring the coordination mode of the ligand. ksu.edu.tr For example, a shift in the C=O and C=S stretching frequencies in the IR spectrum upon complexation provides evidence for the involvement of these groups in bonding to the metal ion. ksu.edu.tr

Computational studies on similar acylthiourea systems have provided insights into the electronic structure of the ligands and their complexes, helping to rationalize the observed reactivity and coordination preferences. waikato.ac.nz These theoretical approaches can model reaction pathways and transition states, offering a deeper understanding of the factors that control complex formation.

The reactivity of the formed complexes is also a subject of interest. Once coordinated, the electronic properties of the this compound ligand can be modulated by the metal center. This can influence subsequent reactions, such as catalytic transformations or biological interactions. The stability of the metal-ligand bond is a key factor determining the utility of these complexes in various applications. uzh.ch

The table below summarizes the typical coordination modes observed for acylthiourea ligands with different metal ions, which can be considered analogous to the potential behavior of this compound.

| Metal Ion | Typical Coordination Mode | Coordination Centers | Reference |

| Pt(II) | Bidentate | S, O | rsc.org |

| Pd(II) | Bidentate | S, O | nih.gov |

| Ru(II) | Monodentate or Bidentate | S or S, O | acs.org |

| Cu(I) | Monodentate | S | rsc.org |

| Re(I) | Monodentate | S | uzh.ch |

This interactive table allows for a clear overview of the versatile coordination behavior of this class of ligands.

Further mechanistic investigations, including kinetic studies and detailed computational modeling, would be beneficial for a more complete understanding of the complex formation and reactivity pathways of this compound. Such studies could elucidate the precise sequence of steps involved in the coordination process, including ligand substitution, solvent effects, and the potential for isomerism in the final complex.

Biological Activity Mechanisms and Structure Activity Relationships in Vitro

In Vitro Antimicrobial Research Pathways

Research into acylthiourea derivatives, the class to which N-(pyrrolidin-1-ylcarbonothioyl)benzamide belongs, has highlighted their potential as antimicrobial agents. The proposed mechanisms are multifaceted, targeting fundamental cellular structures and processes in both bacteria and fungi.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on the broader classes of benzamide (B126) and thioamide derivatives provides significant insights. The antibacterial action of these compounds is often attributed to their ability to compromise the bacterial cell envelope. It is inferred that active compounds like benzamide derivatives may effectively penetrate the peptidoglycan layer of the bacterial cell wall. nanobioletters.com

For related thioamides, antibacterial activity against Gram-positive bacteria has been well-documented. nih.gov Some studies on complex antimicrobial agents have shown that incorporating specific structural groups can lead to the formation of pores in the bacterial cell membrane, a mechanism that causes rapid cell death. nih.gov The lipophilicity conferred by the pyrrolidine (B122466) and benzoyl groups in this compound is believed to be a key factor in its ability to interact with and potentially disrupt the lipid-rich bacterial membranes. nih.gov

Interactive Table: Antibacterial Activity of Related Benzamide Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Benzamide Derivative 5a | E. coli | 3.12 | 31 | nanobioletters.com |

| Benzamide Derivative 5a | B. subtilis | 6.25 | 25 | nanobioletters.com |

| Benzamide Derivative 6b | E. coli | 3.12 | 24 | nanobioletters.com |

| Benzamide Derivative 6c | B. subtilis | 6.25 | 24 | nanobioletters.com |

The antifungal potential of this compound is understood through studies of related structures. For instance, aminothioxanthone derivatives, which share structural similarities, appear to exert their antifungal effects primarily by acting on the fungal cellular membrane. mdpi.com This interaction leads to an alteration of the membrane's structural integrity, ultimately causing cell death. mdpi.com Notably, this mechanism seems to be independent of ergosterol (B1671047) binding, which is the target of many conventional azole antifungals. mdpi.com

Furthermore, related compounds have been shown to inhibit key virulence factors in pathogenic fungi, such as the transition from yeast to hyphal form and the formation of biofilms, both of which are critical for pathogenicity and resistance. mdpi.com The sulfur and nitrogen atoms within the thiourea (B124793) linker of this compound are likely crucial for these interactions.

Interactive Table: Antifungal Activity of Novel Benzamide Derivatives Against Plant Pathogens

| Compound | Fungal Strain | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Benzamide Derivative 6h | Alternaria alternata | 1.77 | nih.gov |

| Myclobutanil (Control) | Alternaria alternata | 6.23 | nih.gov |

| Benzamide Derivative 6k | Alternaria solani | 0.98 | nih.gov |

| Benzamide Derivative 6e | Alternaria solani | 1.90 | nih.gov |

| Benzamide Derivative 6i | Alternaria solani | 5.44 | nih.gov |

By targeting the cell membrane and wall, this compound and its analogs directly modulate microbial growth. nanobioletters.comnih.gov The disruption of these critical barriers leads to leakage of intracellular contents and a breakdown of essential electrochemical gradients, thereby inhibiting proliferation. The ability of related compounds to inhibit biofilm formation is a significant aspect of modulating microbial cellular processes, as biofilms represent a protected, sessile mode of growth that confers resistance to many antimicrobial agents. mdpi.com

In Vitro Enzyme Inhibition Studies

The benzamide scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. Investigations have explored its potential to interact with several key enzymes implicated in human disease.

Histone Deacetylase (HDAC): Benzamide derivatives are a known class of HDAC inhibitors. nih.govexplorationpub.com These enzymes play a crucial role in epigenetic gene regulation, and their inhibition is a target for cancer therapy. explorationpub.comnih.gov The mechanism typically involves the benzamide group interacting with the enzyme's active site, which contains a zinc ion. nih.gov While many potent benzamide HDAC inhibitors feature a 2-amino anilide group, the core benzamide structure itself is fundamental to this inhibitory activity. nih.govmdpi.com

Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. nih.govresearchgate.net Studies on benzamide and picolinamide (B142947) derivatives have demonstrated their potential as AChE inhibitors. researchgate.net Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the enzyme, leading to a mixed-type inhibition. researchgate.net

β-Secretase (BACE1): As the enzyme that initiates the production of amyloid-β peptides, BACE1 is another primary target in Alzheimer's research. nih.govwikipedia.org The development of BACE1 inhibitors has explored a wide range of chemical structures. nih.gov Analogs incorporating pyrrolidine-based rings have been investigated, suggesting that the heterocyclic portion of this compound could be relevant for interaction with this aspartic protease. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): There is currently no significant research in the reviewed literature directly linking this compound or its close analogs to the inhibition of succinate dehydrogenase.

Structure-activity relationship studies, primarily conducted on related analogs, provide valuable predictions about the functional role of each component of this compound.

For Antimicrobial Activity: SAR studies on related thioamides and benzamides indicate that lipophilicity is a positive attribute for antibacterial action. nih.gov The presence of halogen substituents on the benzoyl ring has been shown to improve antifungal activity, suggesting that modifications to this part of the this compound molecule could enhance its potency. nih.gov

For Enzyme Inhibition:

HDAC: In the context of HDAC inhibition by benzamides, the steric factors of substituents on the aromatic ring play a critical role in the interaction with the enzyme. nih.gov

AChE: For AChE inhibitors based on the benzamide scaffold, the specific placement of side chains is crucial for inhibitory activity and selectivity over related enzymes like butyrylcholinesterase. researchgate.net Studies comparing benzamides with picolinamides (where the carbonyl is attached to a pyridine (B92270) ring) found the latter to be more potent, highlighting the importance of the aromatic system. researchgate.net

These findings suggest that the benzoyl group, the thiourea linker, and the pyrrolidine ring of this compound each contribute distinct properties that are essential for its biological activity profile, offering multiple avenues for future modification and optimization.

Advanced In Vitro Biological Screening Methodologies

Advanced in vitro screening methodologies are crucial for the identification and characterization of novel therapeutic compounds. These techniques allow for the rapid assessment of a compound's biological effects in a controlled cellular environment, providing valuable insights into its mechanisms of action.

High-Throughput Screening Approaches in Cellular Assays

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify those that elicit a desired biological response in cellular models. axxam.com While specific HTS data for this compound is not extensively documented in publicly available literature, the general principles of HTS can be applied to compounds of this class. For instance, in the search for novel therapeutics, a library of 23,227 chemicals was screened to identify compounds that could enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. plos.org This screening led to the discovery of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that increased mAb production. plos.org

Such screening campaigns typically utilize automated platforms with multi-well plates (e.g., 384-well or 1536-well) and sophisticated readers to measure endpoints like cell viability, proliferation, or the expression of a specific protein. axxam.com The goal is to identify "hits" that can then be subjected to more detailed investigation. axxam.com A similar HTS approach could theoretically be employed to screen for the cytotoxic or pro-apoptotic effects of this compound and its analogues in various cancer cell lines.

A study on a related benzamide derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), demonstrated how HTS can lead to the identification of compounds with interesting biological activities. The effects of various concentrations of this compound on cell-specific productivity and viability in rCHO cells are summarized below.

Table 1: Effect of MPPB on rCHO Cell-Specific Productivity and Viability

| MPPB Concentration (mM) | Cell-Specific Productivity (pg/cell/day) | Viability (%) |

|---|---|---|

| 0.08 | ~4.5 | >80 |

| 0.16 | ~5.0 | >80 |

| 0.32 | ~7.0 | >80 |

| 0.64 | ~7.9 | >80 |

Data derived from a study on a related benzamide derivative, MPPB, in rCHO cells. plos.org

Investigation of Apoptosis Pathways in Defined Cellular Lines (in vitro)

N-substituted benzamides have been identified as inducers of apoptosis in various cancer cell lines. nih.gov Studies on the structural analogue, 3-chloroprocainamide (declopramide), have provided significant insights into the apoptotic mechanisms that may be relevant to this compound.

Research has shown that declopramide (B1670142) induces apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells at concentrations above 250 μM. nih.govresearchgate.net The induced apoptosis is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.govresearchgate.net The central role of caspases in this process was confirmed by the use of caspase inhibitors. The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were both effective at inhibiting apoptosis and improving cell viability in the presence of declopramide. nih.gov In contrast, the caspase-8 inhibitor zIEDHfmk had a less pronounced effect, suggesting that the apoptotic pathway initiated by these N-substituted benzamides is primarily mediated through the intrinsic (mitochondrial) pathway rather than the extrinsic (death receptor) pathway. nih.gov

Furthermore, the induction of apoptosis by these compounds appears to be independent of the tumor suppressor protein p53. nih.gov This was demonstrated by the fact that declopramide induced apoptosis in both p53-positive 70Z/3 cells and p53-deficient HL60 cells. nih.govresearchgate.net Prior to the onset of apoptosis, cells treated with declopramide were observed to arrest in the G2/M phase of the cell cycle. nih.gov

The table below summarizes the effects of various caspase inhibitors on declopramide-induced apoptosis in 70Z/3 cells.

Table 2: Effect of Caspase Inhibitors on Declopramide-Induced Apoptosis in 70Z/3 Cells

| Treatment | Relative Apoptosis (%) |

|---|---|

| 3CPA (250 μM) | 100 |

| 3CPA (250 μM) + zVADfmk (50 μM) | ~40* |

| 3CPA (250 μM) + zLEDHfmk (50 μM) | ~60* |

| 3CPA (250 μM) + zIETDfmk (50 μM) | ~85 |

| 3CPA (500 μM) | 100 |

| 3CPA (500 μM) + zVADfmk (50 μM) | ~30* |

| 3CPA (500 μM) + zLEDHfmk (50 μM) | ~50* |

| 3CPA (500 μM) + zIETDfmk (50 μM) | ~75 |

*Indicates a statistically significant difference compared to 3CPA alone (p<0.05). researchgate.netmdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at a molecular level.

Computational Prediction of Binding Modes and Affinities with Biological Macromolecules

In a typical molecular docking workflow, the three-dimensional structure of the ligand is docked into the active site of the target protein. mdpi.com The binding energy, which reflects the stability of the protein-ligand complex, is then calculated. A more negative binding energy generally indicates a more stable complex. For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, the binding energies of various compounds were calculated and compared. nih.gov

The following table illustrates the kind of data generated from molecular docking studies, showing the predicted binding affinities of several N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides with E. coli dihydroorotase.

Table 3: Predicted Binding Affinities of Substituted Benzamides with E. coli Dihydroorotase

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 3a | -7.4 |

| 3b | -7.2 |

| 3c | -7.1 |

| 3e | -7.2 |

Data from a study on related benzamide derivatives. semanticscholar.org

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues within the binding site of the target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in the docking study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides with E. coli dihydroorotase, it was observed that the docked molecules interacted with multiple amino acid residues in the active pocket of the enzyme. semanticscholar.org Similarly, a study on N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors of ROCK1 identified key interactions with residues such as M156 and the catalytic lysine (B10760008) K105 through hydrogen bonding, as well as hydrophobic interactions with residues like I82, F87, and Y155. nih.gov

The identification of these key interacting residues is crucial for understanding the structure-activity relationship of a series of compounds and for the rational design of more potent and selective inhibitors. The crystallographic structure of this compound reveals a pyrrolidine ring in an envelope conformation and a dihedral angle of 65.80 (9)° between the pyrrolidine and benzene (B151609) rings. nih.govnih.gov This structural information is fundamental for accurate molecular docking simulations.

An example of the type of data obtained from the analysis of interacting residues is provided in the table below, which shows the key interactions for a potent ROCK1 inhibitor.

Table 4: Key Interactions of a Benzamide-Based ROCK1 Inhibitor

| Interacting Residue | Interaction Type |

|---|---|

| M156 | Hydrogen Bond |

| K105 | Hydrogen Bond |

| F368 | π-π Interaction |

| I82, F87, A103, L107, Y155 | π-alkyl and Hydrophobic Interactions |

Data derived from a study on N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors. nih.gov

Derivatives and Analogues of N Pyrrolidin 1 Ylcarbonothioyl Benzamide

Systematic Modification of the Benzamide (B126) Moiety

The substitution pattern on the benzamide aromatic ring is a critical determinant of the molecule's electronic characteristics. The introduction of various functional groups can either donate or withdraw electron density from the ring, which in turn influences the reactivity and interaction capabilities of the entire molecule. For instance, structure-activity relationship studies on related benzamide derivatives have shown that while the electronic influence of substituents can sometimes have a minor effect on inhibitory activity, the steric factors, particularly at the 3' and 4' positions, play a significant role in the molecule's interaction with enzymes. psu.edu

A wide array of substituents can be incorporated, including alkoxy groups, halogens, trifluoromethyl (CF3), acyl, nitro, and amino groups. google.com These groups alter the electronic profile of the benzamide moiety, which can be crucial for tuning the molecule's properties.

Table 1: Examples of Aromatic Ring Substituents and Their Electronic Effects

| Substituent Group | Example | Typical Electronic Effect |

|---|---|---|

| Alkoxy | Methoxy (-OCH₃) | Electron-donating |

| Halogen | Chloro (-Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) |

| Nitro | Nitro (-NO₂) | Strong electron-withdrawing |

| Amino | Amino (-NH₂) | Strong electron-donating |

Beyond simple electronic modulation, the benzamide moiety is a platform for significant structural diversification to introduce novel functionalities. Researchers have synthesized series of N-substituted benzamide derivatives to explore a range of biological activities. nanobioletters.comresearchgate.net For example, compounds have been designed where the benzamide ring is substituted with groups like 4-(piperidin-1-yl) to investigate potential antitumor activity. researchgate.net Other modifications include the development of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which were designed as potential inhibitors of microRNA-21. nih.gov These examples highlight a strategy where complex side chains and additional ring systems are attached to the core benzamide structure to achieve enhanced or specific biological functions.

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a saturated five-membered heterocycle, offers opportunities for modification through stereochemical control and substitution.

The conformation of the pyrrolidine ring significantly impacts the three-dimensional shape of the entire molecule. In the crystal structure of the parent compound, N-(pyrrolidin-1-ylcarbonothioyl)benzamide, the pyrrolidine ring adopts an envelope conformation. nih.govnih.gov In this arrangement, one carbon atom is out of the plane formed by the other four atoms. nih.gov This specific conformation establishes a dihedral angle of 65.80 (9)° between the pyrrolidine ring and the benzene (B151609) ring of the benzamide moiety. nih.govnih.gov

While the envelope conformation is observed in the solid state, other conformations like the half-chair are also possible for pyrrolidine rings. The specific stereochemistry and configuration of substituents on the ring can dictate its preferred conformation and, consequently, its biological activity. Studies on pyrrolidine analogues of other bioactive compounds have demonstrated that the configuration of the pyrrolidine ring is crucial for potent inhibition of specific enzymes, underscoring the importance of stereochemical control in designing derivatives. nih.gov

Table 2: Conformational and Structural Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Pyrrolidine Ring Conformation | Envelope | nih.govnih.gov |

| Dihedral Angle (Pyrrolidine/Benzene) | 65.80 (9)° | nih.govnih.gov |

| C=S Bond Length | 1.6737 (17) Å | nih.gov |

Variation of the Thiourea (B124793) Linker

The N-acylthiourea group [R¹C(O)NHC(S)NR²R³] is a versatile linker that connects the benzamide and pyrrolidine moieties. rsc.org Its chemical properties allow for several modes of variation beyond simply connecting two parts of a molecule.

One significant variation lies in its function as a ligand for metal ions. Acylthiourea derivatives can coordinate with metals in different ways, including as a monodentate ligand through the sulfur atom or as a bidentate ligand using both the carbonyl oxygen and the thiocarbonyl sulfur. rsc.orgmdpi.com This ability to chelate metals introduces a functional dimension that can be exploited in the design of new compounds. mdpi.com

Furthermore, the thiourea linker itself can serve as a reactive intermediate. N-substituted-N-acyl thioureas are recognized as important building blocks for the synthesis of various heterocyclic products through cyclization reactions. rsc.org This allows the core structure of the linker to be transformed into more complex ring systems, representing a significant structural variation of the original scaffold.

Table 3: Coordination Modes of the Acylthiourea Linker

| Coordination Mode | Description | Atoms Involved |

|---|---|---|

| Monodentate | The linker binds to a metal ion through a single atom. | Thiocarbonyl Sulfur (S) |

Comparative Studies with Related Benzoylthiourea (B1224501) Derivatives

The therapeutic potential of this compound and its analogues is best understood through comparative studies with other benzoylthiourea derivatives. These investigations provide crucial insights into structure-activity relationships (SAR), highlighting how modifications to the chemical structure influence biological activity.

Research into various substituted benzoylthiourea derivatives has revealed significant antimicrobial and anti-inflammatory properties. For instance, a series of N-phenyl and N-benzoylthiourea derivatives were evaluated for their antimicrobial activity against a panel of ten microorganisms. The results demonstrated that benzoylthioureas were generally more active than their phenylthiourea (B91264) counterparts, with notable efficacy against Gram-positive bacteria. researchgate.net Specifically, compounds with para-substituted aromatic rings at the N' position showed enhanced inhibition of Micrococcus luteus. researchgate.net

In the realm of anti-inflammatory research, novel N-phenylcarbamothioylbenzamides have been synthesized and evaluated. Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the standard drug indomethacin. nih.gov Notably, derivatives with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substituents demonstrated the most potent anti-inflammatory effects. nih.gov

Furthermore, the introduction of fluorine atoms or trifluoromethyl groups into the benzoylthiourea scaffold has been a successful strategy for enhancing antimicrobial and antibiofilm activities. nih.gov Studies on these fluorinated derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds proving effective against Escherichia coli and Pseudomonas aeruginosa. nih.gov The substitution pattern of these electron-withdrawing groups plays a critical role in determining the spectrum and potency of antimicrobial action.

The development of N-arylpyrrole derivatives has also provided valuable comparative data. Certain compounds in this class have demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to the antibiotic levofloxacin. nih.gov

While direct comparative studies extensively featuring this compound are limited, the existing body of research on related benzoylthiourea derivatives provides a strong foundation for predicting its potential activities and for the rational design of more potent analogues. The data strongly suggests that modifications of the benzoyl and pyrrolidine rings are likely to have a significant impact on the biological profile of the parent compound.

Interactive Data Table: Antimicrobial Activity of Benzoylthiourea Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoylthiourea derivatives against different microbial strains, offering a comparative overview of their efficacy.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Antibacterial & Antifungal | Not Specified | nih.gov |

| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | Antibacterial & Antifungal | Not Specified | nih.gov |

| Fluorine-substituted benzoylthioureas | E. coli | 128 | nih.gov |

| Fluorine-substituted benzoylthioureas | P. aeruginosa | Not Specified | nih.gov |

| N-Arylpyrrole derivative (Vc) | MRSA | 4 | nih.gov |

| N-Arylpyrrole derivative (Vc) | E. coli | Not Specified | nih.gov |

| N-Arylpyrrole derivative (Vc) | K. pneumoniae | Not Specified | nih.gov |

| N-Arylpyrrole derivative (Vc) | A. baumannii | Not Specified | nih.gov |

| N-Arylpyrrole derivative (Vc) | M. phlei | 8 | nih.gov |

| Levofloxacin (Reference) | MRSA | 8 | nih.gov |

Interactive Data Table: Anti-inflammatory Activity of Benzoylthiourea Derivatives

This table presents the anti-inflammatory activity of selected benzoylthiourea derivatives in comparison to a standard drug.

| Compound/Derivative | Anti-inflammatory Activity (% inhibition) | Ulcer Incidence (%) | Reference |

| N-(2,4-dibromophenyl)carbamothioylbenzamide | 61.45 | 20 | nih.gov |

| N-(3-nitrophenyl)carbamothioylbenzamide | 51.76 | 20 | nih.gov |

| Indomethacin (Reference) | 22.43 | 80 | nih.gov |

Potential Applications in Materials Science

Chelation and Complexation for Material Design

The core of N-(pyrrolidin-1-ylcarbonothioyl)benzamide's utility in material design lies in its function as a ligand. The benzoylthiourea (B1224501) moiety contains oxygen, nitrogen, and sulfur atoms which can act as donor sites for metal ions, facilitating the formation of metal chelates. This chelation is fundamental to creating more complex and functional materials. The synthesis of thiourea (B124793) derivatives is increasingly motivated by their applications in materials for various devices. nih.gov

The molecular structure features key bond lengths, such as C=S at 1.6737(17) Å and C=O at 1.2273(19) Å, which are comparable to related structures and indicative of their potential for coordination. nih.gov The ability of similar benzamide (B126) derivatives to form stable chelates with a range of transition metals, including copper, nickel, cobalt, and zinc, has been demonstrated, suggesting similar potential for this compound. nih.gov

The multidentate nature of this compound makes it a promising building block for coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks.

The thiourea and benzoyl groups can bridge multiple metal centers, leading to the formation of robust frameworks. The synthesis of coordination polymers using amide-based ligands is a well-established strategy for creating functional materials. mdpi.com For instance, flexible sulfur-donor ligands have been successfully used to synthesize mercury(II) coordination polymers with high stability, owing to the strong affinity between mercury and the thione groups. rsc.org This highlights the potential of the sulfur atom in the thiocarbonyl group of this compound to form stable coordination networks with soft metal ions. The resulting polymers could exhibit interesting properties such as porosity, catalysis, or specific host-guest chemistry, depending on the choice of metal and synthesis conditions.

Beyond coordination chemistry, this compound is adept at forming ordered supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. nih.gov In its crystalline state, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds. nih.govnih.gov These interactions create chains of molecules which are further connected into two-dimensional layers through C—H···O interactions. nih.govnih.gov

This capacity for self-assembly into higher-order structures is a key feature for designing materials with specific architectures. The pyrrolidine (B122466) ring in the molecule adopts an envelope conformation, and the dihedral angle between this ring and the benzene (B151609) ring is approximately 65.80 (9)°. nih.gov This specific three-dimensional shape influences the packing of the molecules in the crystal lattice. A related compound, 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, also forms chains via N—H···S and C—H···O hydrogen bonds, demonstrating the versatility of the thiourea scaffold in directing supramolecular structures. nih.gov

Table 1: Crystallographic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3666 (4) |

| b (Å) | 14.6008 (5) |

| c (Å) | 7.8240 (3) |

| β (°) | 98.446 (4) |

| Volume (ų) | 1171.40 (8) |

Data sourced from crystallographic studies. nih.gov

Ionic Sensing and Electrochemical Applications

The chelating properties of this compound suggest its potential use in the development of chemical sensors. The interaction of the ligand's donor atoms with specific metal ions can lead to a measurable response, such as a change in color (colorimetric sensing) or a change in fluorescence (fluorometric sensing). The thiourea group is known to be an excellent receptor for anions and certain metal ions.

While direct studies on the ionic sensing capabilities of this specific compound are limited, the principle is well-established for related thiourea derivatives. The formation of a complex between the ligand and a target ion can perturb the electronic properties of the molecule, which can be transduced into an optical or electrochemical signal. This makes it a candidate for integration into sensor arrays for environmental monitoring or industrial process control.

Thin Film and Nanomaterial Fabrication via Precursor Chemistry

This compound and its metal complexes can serve as precursors for the fabrication of thin films and nanomaterials. Metal-organic precursors are often used in techniques like Chemical Vapor Deposition (CVD) or solution-based methods to create thin films of metal sulfides or oxides. The compound's volatility and decomposition profile would be critical factors for such applications.

Furthermore, the ligand itself or its complexes can be used to functionalize nanoparticles or be incorporated into larger polymer matrices. For example, a copper complex supported on magnetic mesoporous silica (B1680970) has been shown to be an effective and recyclable catalyst. nih.gov This approach of immobilizing active complexes onto a solid support is a promising strategy for creating heterogeneous catalysts. The pyrrolidine moiety is also found in polymers like poly(N-vinyl pyrrolidone), which has been used to create hydrogel nanocomposites for applications in photocatalysis and the removal of organic pollutants. researchgate.net This suggests that the pyrrolidine part of this compound could enhance compatibility with such polymer systems, potentially leading to hybrid materials with tailored properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide |

| N-pyrimidino benzamide-2-carboxylic acid |

| Poly(N-vinyl pyrrolidone) |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

Q & A

Basic: What are the optimal synthetic routes for N-(pyrrolidin-1-ylcarbonothioyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling benzoyl chloride with pyrrolidine-derived thiourea precursors. Key optimizations include:

- Temperature control : Maintaining 80–100°C during thiocarbonyl group formation to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in crystallization .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization removes by-products like unreacted benzamide intermediates. Yield optimization (>80%) requires real-time monitoring via TLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, with characteristic shifts for the thiocarbonyl group (δ ~200 ppm in ¹³C NMR) and pyrrolidine protons (δ 3.2–3.4 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles, critical for validating the thiourea moiety (C=S bond ~1.68 Å) .

- HPLC-MS : Quantifies purity (>98%) and identifies trace impurities via retention time and mass fragmentation patterns .

Advanced: How can computational methods be integrated with experimental data to predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., PARP-1 or kinases). The thiocarbonyl group’s electronegativity enhances hydrogen bonding with active-site residues .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with IC₅₀ values to prioritize derivatives for synthesis .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key binding motifs .

Advanced: What strategies resolve contradictions in biological activity data across studies involving benzamide derivatives?

Methodological Answer:

- Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds to minimize variability .

- Meta-analysis : Pool data from multiple sources to identify trends (e.g., logP values >3 correlate with improved membrane permeability) .

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement vs. off-target effects .

Advanced: How does the pyrrolidine-thiocarbonyl group influence the compound’s interaction with biological targets?

Methodological Answer:

- Conformational rigidity : The pyrrolidine ring’s puckering restricts rotational freedom, enhancing binding specificity to hydrophobic pockets .

- Thiocarbonyl reactivity : Acts as a hydrogen-bond acceptor with backbone amides (e.g., in kinase ATP-binding sites). In vitro assays show 2–3-fold higher inhibition compared to carbonyl analogues .

- Electrostatic potential maps : DFT calculations reveal electron-rich regions near sulfur, favoring interactions with cationic residues (e.g., lysine) .

Basic: What are common impurities in this compound synthesis, and how are they mitigated?

Methodological Answer:

- By-products : Unreacted benzoyl chloride (detected via IR carbonyl peaks at ~1700 cm⁻¹) or oxidized thiourea (HPLC retention time shifts).

- Mitigation :

Advanced: What experimental approaches determine the oxidative stability of the thiocarbonyl group under physiological conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The thiocarbonyl group’s half-life (~48 hours) correlates with glutathione levels in simulated cytosol .